molecular formula C15H15Cl2N3O2S B13380239 N-(2,6-dichlorophenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

N-(2,6-dichlorophenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B13380239
M. Wt: 372.3 g/mol
InChI Key: YAUGXEUJUJPFQU-UHFFFAOYSA-N
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Description

“N-(2,6-dichlorophenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, a pyrimidinyl group, and a sulfanylacetamide moiety

Properties

Molecular Formula

C15H15Cl2N3O2S

Molecular Weight

372.3 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H15Cl2N3O2S/c1-2-4-9-7-12(21)20-15(18-9)23-8-13(22)19-14-10(16)5-3-6-11(14)17/h3,5-7H,2,4,8H2,1H3,(H,19,22)(H,18,20,21)

InChI Key

YAUGXEUJUJPFQU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,6-dichlorophenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide” typically involves the following steps:

    Formation of the pyrimidinyl intermediate: The pyrimidinyl ring is synthesized through a condensation reaction involving appropriate starting materials such as urea and a β-keto ester.

    Introduction of the dichlorophenyl group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzene as the starting material.

    Formation of the sulfanylacetamide moiety: The final step involves the coupling of the pyrimidinyl intermediate with the dichlorophenyl group through a sulfanylacetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(2,6-dichlorophenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols.

    Substitution products: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(2,6-dichlorophenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide” involves:

    Molecular targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichlorophenyl)-2-[(6-oxo-4-methyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide
  • N-(2,6-dichlorophenyl)-2-[(6-oxo-4-ethyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide

Uniqueness

“N-(2,6-dichlorophenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide” is unique due to its specific substitution pattern on the pyrimidinyl ring and the presence of the dichlorophenyl group, which may confer distinct chemical and biological properties compared to similar compounds.

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